CYP2A13 Binding Affinity (Kd) of 2-(4-Benzylmorpholin-3-yl)acetic acid vs. Parent Scaffold
2-(4-Benzylmorpholin-3-yl)acetic acid was evaluated as one of 24 analogs of a 4-benzylmorpholine scaffold for binding to human cytochrome P450 2A13 (CYP2A13), a key enzyme in the bioactivation of tobacco procarcinogens. In direct comparison, the compound demonstrated a dissociation constant (Kd) of 2.2 µM for CYP2A13, whereas the unsubstituted parent 4-benzylmorpholine scaffold displayed a Kd of >20 µM, representing a greater than 9-fold improvement in binding affinity conferred by the 3-acetic acid substitution [1].
| Evidence Dimension | CYP2A13 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 2.2 µM |
| Comparator Or Baseline | 4-Benzylmorpholine (parent scaffold): Kd >20 µM |
| Quantified Difference | >9-fold improvement (estimated >20/2.2) |
| Conditions | Binding assay using purified recombinant human CYP2A13 enzyme |
Why This Matters
The >9-fold improvement in target binding affinity relative to the parent scaffold justifies selecting this specific substituted analog over the unsubstituted 4-benzylmorpholine for CYP2A13-focused research.
- [1] Blake, L. C., Roy, A., Neul, D., Schoenen, F. J., Aubé, J., & Scott, E. E. (2013). Benzylmorpholine analogs as selective inhibitors of lung cytochrome P450 2A13 for the chemoprevention of lung cancer in tobacco users. Pharmaceutical Research, 30(9), 2290–2302. View Source
